Benzaldoxime
Description
Contextualization within Organic Chemistry Scholarship
Benzaldoxime holds a notable position in organic chemistry scholarship primarily due to its structural features and reactivity. As an oxime, it serves as a classic example for illustrating fundamental chemical concepts.
One of the key aspects of this compound is its stereoisomerism. The presence of the C=N double bond restricts rotation, leading to the existence of two geometric isomers. vedantu.comaskfilo.com These isomers are designated using two main systems of nomenclature: syn and anti, or the more systematic E and Z notation. vedantu.comembibe.comdoubtnut.com The isomers exhibit different physical properties, such as melting points. wikipedia.org The study of this compound's isomerism is a common topic in educational settings to explain the principles of stereochemistry. vedantu.comembibe.comdoubtnut.com Because it lacks a chiral center, this compound does not exhibit optical isomerism. askfilo.com
| Isomer | Melting Point (°C) | Isomer Configuration | Source(s) |
| (E)-Benzaldoxime | 133 | The hydroxyl group and the hydrogen atom on the carbon are on opposite sides of the C=N double bond. | wikipedia.org |
| (Z)-Benzaldoxime | 33 | The hydroxyl group and the hydrogen atom on the carbon are on the same side of the C=N double bond. | wikipedia.org |
Furthermore, this compound is a key substrate in several important organic reactions. It can be synthesized from the reaction of benzaldehyde (B42025) with hydroxylamine (B1172632). wikipedia.orgprepchem.com Its reactions include dehydration to form benzonitrile (B105546), hydrolysis to regenerate benzaldehyde, and, most notably, the Beckmann rearrangement to produce benzamide (B126). wikipedia.org This rearrangement is a cornerstone reaction in organic synthesis, providing a pathway from oximes to amides. byjus.comwikipedia.org
Historical Trajectories in this compound Research
The study of this compound is intrinsically linked to the development of modern organic chemistry, particularly through the discovery of the Beckmann rearrangement.
This acid-catalyzed rearrangement of an oxime into an amide was first described by the German chemist Ernst Otto Beckmann in 1886. wikipedia.orgresearchgate.netjk-sci.com This discovery was a pivotal moment, establishing a new class of molecular transformations and providing a method for the synthesis of amides from aldehydes and ketones via their oximes. byjus.comjk-sci.comthermofisher.com The reaction is of such significance that it has become a named reaction widely taught in organic chemistry. thermofisher.com
Early research also focused on the synthesis and derivatization of this compound. For instance, a 1923 study detailed the reaction of this compound with acetic anhydride (B1165640) to form this compound acetate, which could then be reduced to obtain benzylamine. prepchem.com Over the decades, research has continued to refine the conditions for synthesizing this compound and for carrying out its characteristic reactions, such as the Beckmann rearrangement, often with the goal of improving yields and developing catalytic methods. researchgate.net
| Year | Milestone | Significance | Source(s) |
| 1886 | Ernst Otto Beckmann reports the rearrangement of oximes to amides. | Established the foundational "Beckmann rearrangement," a key reaction in organic synthesis. | wikipedia.orgjk-sci.com |
| 1923 | K. W. Rosenmund et al. report the formation and reduction of this compound acetate. | Demonstrated the utility of this compound derivatives in synthesizing other compounds like benzylamine. | prepchem.com |
Contemporary Significance and Research Relevance of this compound
In the present day, this compound continues to be a relevant molecule in chemical research, finding applications in organic synthesis, coordination chemistry, and materials science.
As a versatile chemical intermediate, this compound is used in the synthesis of various organic molecules. guidechem.com It serves as a building block for creating compounds such as Δ2-isoxazoline and 1,2,4-oxadiazole (B8745197) derivatives, which have been investigated for potential biological activities. chemicalbook.com
In the field of coordination chemistry, oximes, including this compound, function as ligands—molecules that donate electrons to a central metal atom to form a coordination complex. chemicalbook.comlibretexts.org Research has explored the creation of this compound-containing metallacycles. For example, oligonucleotides incorporating this compound have been synthesized to study the properties of their palladium (II) and mercury (II) complexes. nih.gov Such research is relevant to the development of new materials and catalysts.
The Beckmann rearrangement of this compound remains an active area of research, with a modern focus on developing more environmentally friendly and efficient catalytic systems. researchgate.net Studies have investigated the use of heterogeneous catalysts, such as copper supported on mesoporous silica (B1680970) (Cu/SBA-15), to facilitate the conversion of this compound to benzamide under solvent-free conditions. researchgate.net
Additionally, this compound and its derivatives are being explored in materials science. One study investigated the use of this compound to modify the optical properties of epoxy resins, showing that its inclusion could increase the optical band energies of the polymer. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-benzylidenehydroxylamine | |
|---|---|---|
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InChI |
InChI=1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H/b8-6+ | |
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InChI Key |
VTWKXBJHBHYJBI-SOFGYWHQSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)C=NO | |
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Isomeric SMILES |
C1=CC=C(C=C1)/C=N/O | |
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Molecular Formula |
C7H7NO | |
| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID6061313, DTXSID801031545 | |
| Record name | Benzaldehyde, oxime | |
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| Record name | (E)-Benzaldoxime | |
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Molecular Weight |
121.14 g/mol | |
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Physical Description |
Liquid; [Alfa Aesar MSDS] | |
| Record name | Benzaldehyde oxime | |
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Vapor Pressure |
0.0041 [mmHg] | |
| Record name | Benzaldehyde oxime | |
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CAS No. |
622-31-1, 932-90-1 | |
| Record name | Benzaldoxime, (E)- | |
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| Record name | Benzaldehyde, oxime | |
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| Record name | Benzaldehyde oxime | |
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| Record name | Benzaldehyde, oxime | |
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| Record name | Benzaldehyde oxime | |
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| Record name | Syn-benzaldehyde oxime | |
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| Record name | BENZALDOXIME, (E)- | |
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Synthetic Methodologies for Benzaldoxime and Its Analogues
Classical Approaches in Benzaldoxime Synthesis
Historically, the preparation of this compound has relied on well-established condensation reactions and a few alternative routes from different precursors.
The most traditional and widely used method for synthesizing this compound is the condensation reaction between benzaldehyde (B42025) and hydroxylamine (B1172632). byjus.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt of hydroxylamine, liberating the free nucleophile which then attacks the carbonyl carbon of the aldehyde.
A typical laboratory-scale preparation involves mixing benzaldehyde with an aqueous solution of sodium hydroxide, followed by the portion-wise addition of hydroxylamine hydrochloride. prepchem.com The reaction is exothermic and upon cooling, this compound crystallizes from the solution. The product can then be purified by extraction and distillation. prepchem.com This reaction can produce a mixture of (E) and (Z) isomers. For instance, conducting the reaction in methanol (B129727) at room temperature has been reported to yield 9% of the E-isomer and 82% of the Z-isomer. wikipedia.org
The general reaction is as follows: C₆H₅CHO + NH₂OH·HCl + NaOH → C₆H₅CH=NOH + NaCl + 2H₂O
Interactive Table: Classical Condensation Reaction Conditions for this compound
| Reactants | Base | Solvent | Yield | Reference |
| Benzaldehyde, Hydroxylamine Hydrochloride | Sodium Hydroxide | Water/Ether | 50% | prepchem.com |
| Benzaldehyde, Hydroxylamine Hydrochloride | Base | Methanol | 91% (total E/Z) | wikipedia.org |
While the condensation of benzaldehyde is the most common route, alternative classical methods have been developed, often for specific analogues or starting from different precursors. One such method involves the reaction of 2,6-dichlorobenzal chloride or 2,6-dichlorobenzyl chloride with hydroxylamine in the presence of a strong mineral acid like sulfuric acid. google.com This process provides a pathway to substituted benzaldoximes from chlorinated toluene (B28343) derivatives. google.com
Another alternative approach involves the direct conversion of toluene to this compound. This can be achieved by reacting toluene with nitrosyl chloride, which can be generated in situ. This method has been reported to produce this compound in nearly quantitative yield based on the nitrosyl chloride used. sciencemadness.org The resulting oxime can then be hydrolyzed to produce benzaldehyde if desired. sciencemadness.org
Modern and Sustainable Synthesis of this compound
Recent research has focused on developing more environmentally friendly and efficient methods for this compound synthesis, aligning with the principles of green chemistry.
The application of green chemistry principles to this compound synthesis aims to reduce waste, minimize energy consumption, and use less hazardous materials. A significant advancement in this area is the use of microwave irradiation. Microwave-assisted synthesis dramatically reduces the reaction time from hours to just a few minutes (3-15 minutes) and can lead to high conversion rates (e.g., 90.125%) using organic solvents like ethanol (B145695). google.com This method is noted for its simple operation, high yield, and adherence to green chemistry standards. google.com
Another innovative green approach utilizes nitrate (B79036) or nitrite-contaminated water as a nitrogen source for the synthesis. researchgate.netkaist.ac.kr In this method, nanoscale zero-valent iron (nZVI), an environmentally benign reductant, is used to reduce the nitrate/nitrite (B80452) ions in situ to hydroxylamine, which then reacts with benzaldehyde to form this compound. researchgate.net This process not only produces a valuable chemical but also offers a potential solution for water remediation. researchgate.netkaist.ac.kr
Furthermore, the use of ionic liquids, such as those based on pyridine, has been explored. These can act as a recyclable solvent, catalyst, and phase separation agent, avoiding the need for metal salt catalysts and the release of inorganic acids, thus presenting a more eco-friendly reaction route. rsc.orgrsc.org
Catalysis plays a crucial role in modern organic synthesis, offering pathways that are more selective and efficient. For this compound synthesis, several catalytic systems have been developed.
A one-pot synthesis from benzyl (B1604629) alcohol, rather than benzaldehyde, has been achieved using a Fe₃O₄@SiO₂@(Im[Cl]Mn(III)) complex nanocomposite as a catalyst. chemicalbook.com This process involves the initial oxidation of the alcohol to the aldehyde, followed by the in-situ condensation with hydroxylamine hydrochloride. The catalyst is magnetically separable, facilitating its recovery and reuse. chemicalbook.com
The aforementioned use of nanoscale zero-valent iron (nZVI) also represents a catalytic approach, where the iron nanoparticles facilitate the reduction of nitrate/nitrite to the reactive hydroxylamine intermediate. researchgate.net Optimal yields have been observed at elevated temperatures (100 °C) with a specific nZVI-to-nitrogen ratio. researchgate.net
Interactive Table: Modern Catalytic Approaches to this compound Synthesis
| Starting Material | Catalyst | Key Features | Yield | Reference |
| Benzyl Alcohol, H₂O₂ | Fe₃O₄@SiO₂@(Im[Cl]Mn(III)) complex | One-pot, magnetic catalyst | 97% | chemicalbook.com |
| Benzaldehyde, Nitrate/Nitrite | Nanoscale Zero-Valent Iron (nZVI) | Uses contaminated water, eco-friendly reductant | Up to 70% | researchgate.netkaist.ac.kr |
| Benzaldehyde, Hydroxylamine salt | [HSO₃-b-Py]HSO₄ (Ionic Liquid) | Recyclable, metal-free, co-solvent | ~97% (to benzonitrile) | rsc.org |
Mechanistic Investigations of this compound Formation Reactions
The formation of an oxime from an aldehyde or ketone is a well-studied reaction, proceeding via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by acid, although it can also proceed under basic or neutral conditions.
The mechanism commences with the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of benzaldehyde. rsc.orgyoutube.com This initial step forms a tetrahedral intermediate, often referred to as a carbinolamine. youtube.com
Following the initial attack, a series of proton transfer steps occur. The oxygen atom of the newly formed hydroxyl group is protonated, converting it into a better leaving group (water). youtube.com Concurrently or subsequently, the nitrogen atom is deprotonated. The lone pair of electrons on the nitrogen then assists in the elimination of the water molecule, leading to the formation of a C=N double bond and yielding the final oxime product. youtube.comchemtube3d.com
Elucidation of Reaction Pathways
The primary and most well-established reaction pathway for the synthesis of this compound involves the condensation reaction of benzaldehyde with hydroxylamine. This reaction is a classic example of the formation of an oxime from an aldehyde. The mechanism proceeds through a two-step process involving nucleophilic addition followed by dehydration.
The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of benzaldehyde. doubtnut.com This attack leads to the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. doubtnut.com The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. chegg.com However, the pH of the reaction medium is crucial; a pH of around 5-6 is often optimal. quora.com In strongly acidic solutions, the hydroxylamine itself would be protonated, diminishing its nucleophilicity.
C₆H₅CHO + NH₂OH → C₆H₅CH=NOH + H₂O doubtnut.com
Alternative and novel synthetic routes for this compound have also been developed. One such method involves the one-pot synthesis from benzyl alcohol. In this process, benzyl alcohol is first oxidized to benzaldehyde in the presence of a catalyst and an oxidizing agent like hydrogen peroxide. Subsequently, hydroxylamine hydrochloride is added to the reaction mixture to form this compound in good yield. chemicalbook.com
Another innovative approach utilizes nanoscale zero-valent iron (nZVI) to synthesize this compound from benzaldehyde using nitrate or nitrite as the nitrogen source. researchgate.net This method proposes the in situ generation of hydroxylamine as a reactive intermediate from the reduction of nitrate or nitrite by nZVI. This reactive intermediate then reacts with benzaldehyde to form the final this compound product. researchgate.net Research into the amination of aldehydes has shown that ammonia (B1221849) can first be oxidized to hydroxylamine, which then reacts with the aldehyde to form the oxime. researchgate.net
Microwave-assisted synthesis has also emerged as an efficient method for producing this compound and its analogues. This technique significantly reduces reaction times while providing high conversion rates. For instance, the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of anhydrous sodium carbonate and ethanol under microwave irradiation at 90°C can be completed in as little as 5 minutes with a high conversion rate. google.com
Table 1: Comparison of Synthetic Pathways for this compound
| Starting Material | Reagents | Key Intermediate | Reaction Conditions | Reference |
|---|---|---|---|---|
| Benzaldehyde | Hydroxylamine hydrochloride, Sodium hydroxide | Hemiaminal | Shaking, cooling | prepchem.com |
| Benzyl alcohol | Dihydrogen peroxide, Hydroxylamine hydrochloride, Catalyst | Benzaldehyde | Room temperature, 4 hours | chemicalbook.com |
| Benzaldehyde | Nanoscale zero-valent iron (nZVI), Nitrate/Nitrite | Hydroxylamine | 100 °C | researchgate.net |
| Benzaldehyde | Hydroxylamine hydrochloride, Sodium carbonate | - | Microwave, 90°C, 5 min | google.com |
Stereochemical Considerations in this compound Synthesis
A significant aspect of this compound synthesis is the stereochemistry associated with the carbon-nitrogen double bond. Due to the restricted rotation around the C=N bond, this compound can exist as two geometric isomers: the E (entgegen) and Z (zusammen) isomers. numberanalytics.comnumberanalytics.com The lone pair of electrons on the nitrogen atom and the hydrogen atom attached to the oxygen can be on the same side (Z-isomer) or opposite sides (E-isomer) of the double bond relative to the phenyl group.
The synthesis of this compound from benzaldehyde and hydroxylamine typically yields a mixture of both E and Z isomers. wikipedia.orgchemtube3d.com The ratio of these isomers is highly dependent on the reaction conditions, such as temperature, solvent, and pH. numberanalytics.com Generally, the E-isomer is the more thermodynamically stable and often the predominant product. numberanalytics.com However, specific reaction conditions can favor the formation of the Z-isomer. For example, the reaction of benzaldehyde with hydroxylamine hydrochloride in methanol at room temperature has been reported to yield 82% of the Z-isomer and 9% of the E-isomer. wikipedia.org
The separation of the E and Z isomers can be achieved through techniques like fractional crystallization or column chromatography, as they possess different physical properties. For instance, the melting point of the Z-isomer is around 33-36°C, while the E-isomer has a significantly higher melting point of approximately 133°C. wikipedia.org
The interconversion between the E and Z isomers, known as isomerization, can be induced by heat or photochemical methods. maynoothuniversity.ieconsensus.app The energy barrier for this isomerization can be influenced by the solvent. maynoothuniversity.ie The pH of the medium also plays a critical role in the kinetics of E/Z isomerization, with protonation of the oxime nitrogen potentially affecting the rotational barrier of the C=N bond. beilstein-journals.org
Stereoselective synthesis, aiming to produce a single isomer, is an area of active research. youtube.comrsc.org For aldoximes, controlling the elimination of water from the hemiaminal intermediate is key to achieving stereoselectivity. researchgate.net While classical methods often produce isomeric mixtures, specific protocols have been developed to selectively synthesize the E-isomer. One such method involves a base-catalyzed domino aza-Michael/retro-Michael reaction of hydroxylamine with 2-benzylidenemalononitrile, which generates the (E)-aldoxime with high diastereomeric purity. researchgate.net
Table 2: Properties of this compound Stereoisomers
| Isomer | Systematic Name | CAS Number | Melting Point (°C) | InChI Key | Reference |
|---|---|---|---|---|---|
| E-Benzaldoxime | (E)-Benzaldehyde oxime | 622-31-1 | 133 | VTWKXBJHBHYJBI-SOFGYWHQSA-N | wikipedia.org |
| Z-Benzaldoxime | (Z)-Benzaldehyde oxime | 622-32-2 | 33-36 | VTWKXBJHBHYJBI-VURMDHGXSA-N | wikipedia.org |
Advanced Spectroscopic and Structural Characterization of Benzaldoxime
High-Resolution Nuclear Magnetic Resonance Spectroscopy of Benzaldoxime
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the chemical environment of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).
The ¹H NMR spectrum of this compound typically displays distinct signals for the aromatic protons, the methine proton of the oxime group (CH=N), and the hydroxyl proton (-OH). The aromatic protons usually appear as a complex multiplet in the range of δ 7.2-7.6 ppm, reflecting the different electronic environments of the ortho, meta, and para protons. The methine proton resonates further downfield, typically around δ 8.1-8.2 ppm, due to the deshielding effect of the adjacent C=N double bond. The hydroxyl proton signal is often broad and its chemical shift is variable, depending on the solvent and concentration, but is generally found in the δ 8.9-11.0 ppm region.
In the ¹³C NMR spectrum, the carbon atoms of the benzene (B151609) ring give rise to signals in the aromatic region (δ 127-132 ppm). The quaternary carbon to which the oxime group is attached (C1) is observed at a lower field (around δ 131.8 ppm) compared to the other ring carbons. The most downfield signal corresponds to the carbon of the oxime group (C7), which typically appears around δ 150.6 ppm due to the strong deshielding effect of the nitrogen and oxygen atoms. chemicalbook.com
Table 1: ¹H NMR Chemical Shifts (δ) for syn-Benzaldoxime (90 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (ppm) |
|---|---|
| OH | 8.93 |
| CH=N | 8.17 |
| Aromatic-H | 7.56 |
| Aromatic-H | 7.48 - 7.24 |
Data sourced from ChemicalBook chemicalbook.com
Table 2: ¹³C NMR Chemical Shifts (δ) for syn-Benzaldoxime (CDCl₃)
| Carbon Assignment | Chemical Shift (ppm) |
|---|---|
| C=N | 150.57 |
| Aromatic-C (quaternary) | 131.82 |
| Aromatic-CH | 130.08 |
| Aromatic-CH | 128.75 |
| Aromatic-CH | 127.12 |
Data sourced from ChemicalBook chemicalbook.com
Multi-Dimensional NMR Techniques (e.g., 2D NMR, Solid-State NMR)
Two-dimensional (2D) NMR techniques provide further structural insights by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. In this compound, COSY spectra would show cross-peaks between adjacent aromatic protons, helping to assign their specific positions on the ring. youtube.comsdsu.edu It can also confirm the coupling between the methine proton and the aromatic protons, if any long-range coupling exists.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu For this compound, an HSQC spectrum would show a cross-peak connecting the methine proton signal to the methine carbon signal, and similarly for each aromatic proton and its attached carbon, thus providing unambiguous assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). columbia.edu This is particularly useful for identifying quaternary carbons. In this compound, an HMBC spectrum would show correlations from the methine proton to the quaternary aromatic carbon (C1) and other aromatic carbons, and from the aromatic protons to the methine carbon, providing a complete picture of the carbon skeleton.
Solid-State NMR (ssNMR): While less common for small molecules like this compound, solid-state NMR can provide valuable information about the structure and dynamics in the solid phase. For oximes, ssNMR, particularly with techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), can be used to study the effects of intermolecular interactions, such as hydrogen bonding, on the chemical shifts. rsc.orgresearchgate.net For instance, studies on related oximes have shown that the ¹³C and ¹⁵N chemical shifts are sensitive to protonation and hydrogen bonding in the solid state. rsc.org
Isotopic Labeling Studies for NMR Assignment
Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), is a powerful tool for simplifying complex NMR spectra and for probing specific structural features. nih.gov Although specific isotopic labeling studies on this compound are not extensively reported in the literature, the principles are widely applicable.
For instance, selective ¹³C labeling of the methine carbon would enhance its signal in the ¹³C NMR spectrum, facilitating the study of its electronic environment and any subtle changes upon isomerization or complexation. Similarly, ¹⁵N labeling of the oxime nitrogen would allow for direct observation of the nitrogen atom by ¹⁵N NMR spectroscopy. This would be particularly useful for studying the E/Z isomerism, as the ¹⁵N chemical shift is highly sensitive to the stereochemistry around the C=N bond. nih.gov Furthermore, ¹⁵N labeling would enable the use of ¹H-¹⁵N HMBC experiments to probe long-range correlations involving the nitrogen atom, providing additional structural constraints. nih.gov Deuterium (²H) labeling of specific protons can be used to simplify complex ¹H NMR spectra by "removing" certain signals and their associated couplings.
Vibrational Spectroscopy of this compound
Advanced Infrared Spectroscopic Analysis
Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands corresponding to its various functional groups. The spectra are often recorded using Fourier Transform Infrared (FTIR) spectroscopy, which offers high sensitivity and resolution. researchgate.net Attenuated Total Reflectance (ATR) is a common sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation. musechem.com
Key vibrational frequencies observed in the IR spectrum of this compound include:
O-H Stretch: A broad and strong absorption band is typically observed in the region of 3100-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding.
C-H Stretch (Aromatic): Multiple sharp bands are present above 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the benzene ring.
C=N Stretch: The stretching vibration of the carbon-nitrogen double bond of the oxime group gives rise to a medium to strong absorption band in the range of 1610-1680 cm⁻¹.
C=C Stretch (Aromatic): Several bands of varying intensity appear in the 1450-1600 cm⁻¹ region due to the skeletal vibrations of the benzene ring.
N-O Stretch: The nitrogen-oxygen single bond stretch is typically observed around 930-960 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (H-bonded) | 3100-3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium, Sharp |
| C=N Stretch | 1610-1680 | Medium-Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |
| N-O Stretch | 930-960 | Medium |
Data compiled from general IR correlation tables and spectra of related compounds. chemicalbook.comvscht.cz
Raman Spectroscopic Characterization
Raman spectroscopy provides complementary information to IR spectroscopy. In Raman spectra, non-polar bonds and symmetric vibrations often give rise to strong signals. For this compound, the C=C stretching vibrations of the aromatic ring are typically prominent in the Raman spectrum. The C=N stretching vibration also gives a characteristic Raman signal. The symmetric breathing mode of the benzene ring, which is often weak or absent in the IR spectrum, can be a strong band in the Raman spectrum.
Table 4: Selected Raman Peaks for a Related Aromatic Aldehyde (Benzaldehyde)
| Frequency (cm⁻¹) | Assignment |
|---|---|
| ~1600 | Aromatic C=C Stretch |
| ~1030 | Aromatic C-H in-plane bend |
| ~1000 | Ring Breathing Mode |
Data extrapolated from spectra of benzaldehyde (B42025), as specific comprehensive data for this compound is limited. nih.govavantesusa.com
Mass Spectrometric Elucidation of this compound
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. libretexts.org
In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (121.14 g/mol ). nih.gov Electron Ionization (EI) is a common ionization method that often leads to extensive fragmentation, providing valuable structural information. miamioh.edu
The fragmentation of the this compound molecular ion can proceed through several pathways:
Loss of a hydrogen atom: A peak at m/z 120 (M-1) can be observed due to the loss of a hydrogen radical.
Loss of a hydroxyl radical: Cleavage of the N-O bond can lead to the loss of a hydroxyl radical (·OH), resulting in a fragment at m/z 104.
Loss of nitric oxide: Rearrangement followed by the elimination of nitric oxide (NO) can produce a fragment corresponding to the phenyl radical at m/z 77.
Formation of the benzoyl cation: A peak at m/z 105 can arise from rearrangement and loss of NH.
Phenyl cation: A prominent peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), is a common feature in the mass spectra of benzene derivatives. docbrown.info
Further fragmentation of the phenyl ring: The phenyl cation can further fragment, leading to smaller ions at m/z 51 and 39. docbrown.info
Table 5: Plausible Mass Spectrometric Fragments of this compound
| m/z | Plausible Fragment Identity | Plausible Loss from Molecular Ion |
|---|---|---|
| 121 | [C₇H₇NO]⁺ | - |
| 120 | [C₇H₆NO]⁺ | H |
| 104 | [C₇H₆N]⁺ | OH |
| 93 | [C₆H₅O]⁺ | HCN |
| 77 | [C₆H₅]⁺ | CH₂NO |
Fragmentation patterns are based on general principles of mass spectrometry and data for similar aromatic compounds. nih.govdocbrown.info
Fragmentation Pathway Analysis
The study of the fragmentation of this compound under electron ionization (EI) mass spectrometry reveals characteristic pathways that provide valuable structural information. The mass spectrum of this compound is distinguished by several key fragmentation patterns, primarily the loss of small neutral molecules from the molecular ion.
Upon ionization, the this compound molecule (C₇H₇NO) forms a molecular ion ([M]⁺•) with a mass-to-charge ratio (m/z) of 121. The subsequent fragmentation of this ion is dominated by the elimination of water (H₂O), a hydroxyl radical (•OH), and hydrogen cyanide (HCN). The loss of these neutral species from the molecular ion is a common feature among aromatic aldoximes.
A significant fragmentation pathway involves the loss of a hydrogen atom from the molecular ion to form the [M-H]⁺ ion at m/z 120. Another prominent peak is observed at m/z 103, which corresponds to the loss of a water molecule ([M-H₂O]⁺•). The elimination of a hydroxyl radical leads to the formation of an ion at m/z 104 ([M-OH]⁺). The loss of hydrogen cyanide results in a fragment ion at m/z 94 ([M-HCN]⁺•). Further fragmentation can lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77.
The relative intensities of these fragment ions can provide insights into the stability of the resulting ions and the energetics of the fragmentation processes. For instance, the stability of the aromatic ring often leads to the phenyl cation being a relatively abundant ion in the spectrum.
Below is an interactive data table summarizing the major fragment ions observed in the electron ionization mass spectrum of this compound.
| Fragment Ion | m/z (Nominal) | Neutral Loss | Proposed Structure |
| [C₇H₇NO]⁺• | 121 | - | Molecular Ion |
| [C₇H₆NO]⁺ | 120 | •H | [M-H]⁺ |
| [C₇H₅N]⁺• | 103 | H₂O | [M-H₂O]⁺• |
| [C₇H₆N]⁺ | 104 | •OH | [M-OH]⁺ |
| [C₆H₆O]⁺• | 94 | HCN | [M-HCN]⁺• |
| [C₆H₅]⁺ | 77 | CHNO | Phenyl cation |
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of ions with high accuracy. azolifesciences.com By measuring the mass-to-charge ratio of an ion to several decimal places, it is possible to distinguish between ions of the same nominal mass but different elemental formulas. wikipedia.orgwaters.com This level of precision is crucial for the unambiguous identification of molecular and fragment ions. azolifesciences.com
For example, the nominal mass of the [M-H₂O]⁺• ion is 103. However, other elemental compositions could also result in a nominal mass of 103. HRMS can differentiate between these possibilities. The theoretical accurate mass for the [C₇H₅N]⁺• fragment is 103.0417, whereas an alternative composition like [C₈H₇]⁺ would have a theoretical accurate mass of 103.0548. The high precision of HRMS would easily distinguish between these two possibilities.
The following interactive data table presents the theoretical accurate masses for the major fragment ions of this compound, calculated based on their elemental compositions. These values serve as a reference for future HRMS studies on this compound.
| Proposed Formula | Nominal m/z | Theoretical Accurate Mass (Da) |
| C₇H₇NO | 121 | 121.0528 |
| C₇H₆NO | 120 | 120.0450 |
| C₇H₅N | 103 | 103.0417 |
| C₇H₆N | 104 | 104.0495 |
| C₆H₆O | 94 | 94.0419 |
| C₆H₅ | 77 | 77.0391 |
X-ray Crystallography and Solid-State Structure of this compound
Single Crystal X-ray Diffraction Analysis
This compound exists as two geometric isomers, the (E)- and (Z)-isomers, also referred to as syn- and anti-benzaldoxime, respectively. wikipedia.org The determination of the crystal structure of these isomers through single-crystal X-ray diffraction would provide definitive proof of their molecular geometry and reveal the nature of the intermolecular forces that govern their solid-state assembly.
Although specific single-crystal X-ray diffraction data for the parent this compound isomers was not found in the searched literature, studies on related derivatives, such as E-benzaldehyde O-benzoyloxime, have been conducted. researchgate.net The analysis of such derivatives provides a basis for understanding the likely conformations and interactions present in this compound crystals. A full single-crystal X-ray diffraction analysis of both (E)- and (Z)-benzaldoxime would involve measuring the diffraction pattern of a single crystal, solving the phase problem to generate an electron density map, and refining the atomic positions to obtain a detailed structural model. This would yield precise bond lengths, bond angles, and torsion angles, confirming the planar nature of the benzene ring and the geometry of the oxime group.
Polymorphism and Solid-State Packing of this compound
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nist.gov The different polymorphs of a compound can exhibit distinct physical properties. The existence of (E)- and (Z)-isomers of this compound, which have different melting points, is a form of isomerism that can be explored in the context of solid-state packing. chemicalland21.com The distinct spatial arrangement of the hydroxyl group relative to the phenyl group in the two isomers will inevitably lead to different intermolecular interactions and, consequently, different crystal packing motifs.
The solid-state packing of aromatic molecules is often governed by a combination of hydrogen bonding, π-π stacking interactions, and van der Waals forces. In the case of this compound, the hydroxyl group of the oxime moiety is capable of acting as both a hydrogen bond donor and acceptor. This would likely lead to the formation of hydrogen-bonded networks in the solid state. The nature of these networks would differ between the (E)- and (Z)-isomers due to the different steric accessibility of the hydroxyl group.
Reactivity and Derivatization Chemistry of Benzaldoxime
Rearrangement Reactions Involving Benzaldoxime
The structural framework of this compound allows it to participate in several notable rearrangement reactions, the most prominent of which is the Beckmann rearrangement.
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions. byjus.com In the case of this compound, an aldoxime, this reaction leads to the formation of benzamide (B126). wikipedia.org The transformation is typically catalyzed by strong Brønsted acids such as sulfuric acid, hydrochloric acid, and polyphosphoric acid. wikipedia.org A mixture known as the Beckmann solution, which consists of acetic acid, hydrochloric acid, and acetic anhydride (B1165640), is also effective. wikipedia.org Beyond traditional acids, other reagents, including tosyl chloride, thionyl chloride, and phosphorus pentachloride, can promote the rearrangement. wikipedia.org The reaction can also be catalyzed by nickel salts or photocatalyzed by BODIPY. wikipedia.org While the archetypal industrial application of this rearrangement is the synthesis of caprolactam (a precursor to Nylon 6) from cyclohexanone (B45756) oxime, the principles are directly applicable to this compound. wikipedia.org Research has also explored heterogeneous catalysts, such as copper supported on silica (B1680970) (SBA-15), to facilitate the rearrangement of this compound to benzamide under solvent- and acid-free conditions. researchgate.net
| Reactant | Catalyst/Reagent | Product |
| This compound | Strong Acid (e.g., H₂SO₄) | Benzamide |
| This compound | Nickel Salts | Benzamide |
| This compound | Cu/SBA-15 | Benzamide |
| This compound | N-chlorosuccinimide/DMF | Benzohydroximoyl chloride |
This table summarizes key transformations of this compound discussed in the text.
The mechanism of the Beckmann rearrangement is a well-studied process involving several distinct steps. vedantu.com The reaction is initiated by the protonation of the oxime's hydroxyl group by an acid catalyst. vedantu.commasterorganicchemistry.com This converts the hydroxyl into a much better leaving group (H₂O). vedantu.commasterorganicchemistry.com The key step follows, where the group positioned anti-periplanar (on the opposite side) to the leaving group migrates to the electron-deficient nitrogen atom in a concerted fashion, leading to the expulsion of the water molecule. vedantu.com This migration and departure of the leaving group results in the formation of a nitrilium ion intermediate. byjus.comorganic-chemistry.org Subsequently, a water molecule attacks the electrophilic carbon of this intermediate. vedantu.com The final step involves deprotonation and tautomerization of the resulting species to yield the stable amide product. byjus.comvedantu.com Computational studies on the rearrangement of acetone (B3395972) oxime have detailed the involvement of solvent molecules in stabilizing the transition state. wikipedia.org The rearrangement of aldoximes like this compound is noted to occur with stereospecificity in the gas phase but can proceed without it in the solution phase. wikipedia.org
Functional Group Transformations of the Oxime Moiety in this compound
The oxime functional group in this compound is a versatile platform for various chemical transformations, including reduction, oxidation, and derivatization through acylation or alkylation.
The oxime moiety of this compound can be selectively reduced to form benzylamine, a primary amine. This transformation is a valuable synthetic route. A variety of reducing agents and catalytic systems have been developed for this purpose. One effective method involves the use of sodium cyanoborohydride (NaBH₃CN) in the presence of a catalyst like zirconium tetrachloride (ZrCl₄), which can dramatically accelerate the reaction rate under solvent-free conditions. researchgate.net The use of magnesium in the presence of ammonium (B1175870) formate (B1220265) has also been reported as a successful protocol for the reduction of oximes to their corresponding primary amines. researchgate.net Catalytic hydrogenation is another key method. Heterogeneous catalysts, particularly those based on palladium, are effective for the hydrogenation of oximes to primary amines using hydrogen gas, often under mild conditions in an aqueous medium. researchgate.net
| Starting Material | Reducing System | Product |
| This compound | NaBH₃CN / ZrCl₄ | Benzylamine |
| This compound | Mg / Ammonium formate | Benzylamine |
| This compound | H₂ / Palladium-based catalyst | Benzylamine |
This table presents various systems for the reduction of this compound.
Oxidation of this compound targets the C-H bond of the oxime unit, leading to useful synthetic intermediates. A common and efficient oxidation involves reacting this compound with N-chlorosuccinimide (NCS) in a solvent like dimethylformamide (DMF). wikipedia.org This reaction yields benzohydroximoyl chloride, a precursor for generating nitrile oxides, which are valuable in 1,3-dipolar cycloaddition reactions for synthesizing various heterocycles. wikipedia.org The mechanism of oxidation with NCS is proposed to involve the in-situ generation of chlorine (Cl₂) through the reaction of NCS with an initiator like hydrochloric acid (HCl). jocpr.com This chlorine is the active oxidant that reacts with the oxime. jocpr.com
The hydroxyl group of the oxime moiety in this compound can undergo both acylation and alkylation to form O-substituted derivatives.
Acylation involves the reaction of this compound with an acylating agent, such as an acyl chloride or anhydride, to form an oxime ester. tcichemicals.com For example, reacting this compound with pivaloyl chloride yields O-pivaloylthis compound. These acyl groups can serve as protecting groups for the oxime's hydroxyl function and can also act as better leaving groups than the hydroxyl group in subsequent reactions, such as the Beckmann rearrangement. masterorganicchemistry.comtcichemicals.com
Alkylation results in the formation of oxime ethers. This is typically achieved by first deprotonating the oxime with a base to form the corresponding salt (e.g., the sodium salt), followed by reaction with an alkyl halide. google.com The stereochemistry of the starting this compound is crucial; for instance, the alkylation of syn-benzaldoxime sodium salt with alkyl halides yields the O-alkyl ethers, whereas using anti-benzaldoxime under similar conditions can lead to N-alkylation, forming a nitrone as the primary product. google.comacs.org Phase-transfer catalysis has also been employed for these alkylation reactions. google.com
Cycloaddition Reactions of this compound
This compound and its derivatives are valuable precursors for cycloaddition reactions, primarily through the in-situ formation of nitrile oxides, which are highly reactive 1,3-dipoles. The 1,3-dipolar cycloaddition is a key reaction for constructing five-membered heterocycles. chegg.comwikipedia.org
The process typically involves the generation of benzonitrile (B105546) oxide from this compound. This is often achieved by oxidation or dehydrohalogenation of a benzohydroximoyl halide intermediate. For instance, (E)-benzaldehyde oxime can be treated with reagents like sodium hypochlorite (B82951) and triethylamine (B128534) to generate the nitrile oxide in situ. chegg.com This transient species then readily reacts with a variety of dipolarophiles, which are typically molecules containing a double or triple bond, such as alkenes and alkynes. wikipedia.org
The reaction of benzonitrile oxide with an alkene yields an isoxazoline (B3343090) ring, while reaction with an alkyne produces an isoxazole (B147169) ring. wikipedia.org These reactions are highly valuable in organic synthesis as they provide a route to complex heterocyclic structures in a regio- and stereoselective manner. wikipedia.org For example, the cycloaddition of benzonitrile oxide with alkenes and acetylenes is frequently employed in the synthesis of isoxazoles and isoxazolines. nih.gov
Beyond the generation of nitrile oxides, this compound itself can participate in cycloaddition reactions. Studies have shown that this compound and its substituted variants can react with conventional dienophiles like acrylonitrile (B1666552). tandfonline.com However, instead of the expected [4+2] Diels-Alder adduct, these reactions can yield aryl-substituted isoxazolidines through a 1,3-dipolar cycloaddition pathway. tandfonline.com Furthermore, specialized derivatives such as 2-alkynylbenzaldoximes can undergo tandem reactions, including cyclization and cycloaddition steps, catalyzed by agents like silver(I) salts to form complex polycyclic structures. acs.org
| This compound Derivative | Dipolarophile/Reagent | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| (E)-Benzaldehyde oxime | Generic Alkene | In situ generation of nitrile oxide (e.g., NaOCl) | Isoxazoline | chegg.comwikipedia.org |
| (E)-Benzaldehyde oxime | Generic Alkyne | In situ generation of nitrile oxide (e.g., NaOCl) | Isoxazole | wikipedia.org |
| This compound | Acrylonitrile | 120°C | Aryl-substituted Isoxazolidine | tandfonline.com |
| p-Methoxythis compound | Acrylonitrile | 120°C | Isomeric 1,3-dipolar cycloadducts | tandfonline.com |
| 2-Alkynylthis compound | Bicyclobutane | AgBF4 | Multiply substituted cyclobutanol | acs.org |
Electrophilic and Nucleophilic Aromatic Substitution on the this compound Phenyl Ring
The reactivity of the phenyl ring in this compound towards electrophilic and nucleophilic aromatic substitution is governed by the electronic properties of the oxime group (-CH=N-OH).
Electrophilic Aromatic Substitution (SEAr)
In electrophilic aromatic substitution, an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The rate and regioselectivity of the reaction are influenced by the substituent already present on the ring. libretexts.org Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing). libretexts.org
The oxime functional group is generally considered to be an electron-withdrawing group due to the electronegativity of the nitrogen and oxygen atoms. This property deactivates the benzene (B151609) ring, making it less reactive towards electrophiles than benzene itself. libretexts.org Electron-withdrawing groups slow down the rate of electrophilic substitution. libretexts.org
In terms of regioselectivity, deactivating groups typically direct incoming electrophiles to the meta position. libretexts.org This is because the deactivating effect is strongest at the ortho and para positions, leaving the meta positions as the least deactivated and thus most favorable sites for electrophilic attack. Therefore, in reactions like nitration, halogenation, or sulfonation, the major product would be the meta-substituted this compound. wikipedia.orgmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is generally difficult for simple aromatic rings because they are electron-rich. However, the presence of strong electron-withdrawing groups on the ring, particularly at positions ortho and para to a good leaving group (like a halide), can facilitate SNAr reactions. wikipedia.orgbyjus.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.org
If this compound were modified to include a leaving group (e.g., a halogen) on the phenyl ring, the oxime group's electron-withdrawing nature would activate the ring towards nucleophilic attack. For a leaving group at the ortho or para position, the oxime group would help to delocalize the negative charge of the Meisenheimer intermediate, thereby stabilizing it and favoring the substitution reaction. libretexts.orgyoutube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring, and then the leaving group is eliminated to restore aromaticity. masterorganicchemistry.com
Formation of Heterocyclic Compounds from this compound Precursors
This compound is a versatile and crucial precursor for the synthesis of a wide array of heterocyclic compounds, especially five-membered rings. chegg.comnih.gov Its ability to be easily converted into reactive intermediates makes it a staple in heterocyclic chemistry.
The most prominent application of this compound in this context is its role as a source for benzonitrile oxide. As detailed in section 4.3, the [3+2] cycloaddition reaction of in situ generated benzonitrile oxide with unsaturated systems is a powerful method for constructing isoxazole and isoxazoline rings. nih.govorganic-chemistry.org A variety of methods exist to generate the nitrile oxide from the aldoxime, which then reacts with a suitable dipolarophile. nih.gov For example, reacting aldoximes with a reagent like hydroxy(tosyloxy)iodobenzene (HTIB) in the presence of an alkyne is an effective route to 3,5-disubstituted isoxazoles. nih.gov
Intramolecular cycloadditions are also a powerful strategy. Aldoximes tethered to an alkyne or alkene functional group can undergo intramolecular oxidative cycloaddition to yield fused heterocyclic systems containing an isoxazole or isoxazoline ring. nih.gov For instance, (E)-2-(prop-2-yn-1-yloxy)benzaldehyde oxime can be cyclized to form 4H-Chromeno[4,3-c]isoxazole using catalytic hypervalent iodine species. nih.gov
Beyond nitrile oxide chemistry, this compound can be used to synthesize other heterocyclic systems. For example, it can serve as a precursor in multi-component reactions. Palladium-catalyzed four-component coupling of a terminal alkyne, hydroxylamine (B1172632) (which can be derived from the oxime), carbon monoxide, and an aryl iodide can produce isoxazole derivatives. organic-chemistry.org Additionally, this compound can be a starting material for N-arylamides, which are themselves precursors for various biologically active compounds. nih.gov
| Precursor | Reagents | Product Heterocycle | Key Reaction Type | Reference |
|---|---|---|---|---|
| This compound | N-Chlorosuccinimide, then an alkyne | Isoxazole | 1,3-Dipolar Cycloaddition | wikipedia.orgnih.gov |
| This compound | N-Chlorosuccinimide, then an alkene | Isoxazoline | 1,3-Dipolar Cycloaddition | wikipedia.orgnih.gov |
| (E)-2-(prop-2-yn-1-yloxy)benzaldehyde oxime | Catalytic Iodoarene, m-CPBA, p-TsOH | 4H-Chromeno[4,3-c]isoxazole | Intramolecular Oxidative Cycloaddition | nih.gov |
| This compound | Aryl Iodide, K2CO3, CuO/Carbon catalyst | N-Arylbenzamide | Coupling/Rearrangement | nih.gov |
| This compound | Acrylonitrile | Isoxazolidine | 1,3-Dipolar Cycloaddition | tandfonline.com |
Applications of Benzaldoxime in Advanced Organic Synthesis
Benzaldoxime as a Synthetic Intermediate
The oxime moiety of this compound is a rich hub of chemical reactivity, making the compound a key intermediate for a range of important molecules. Classic transformations include its dehydration to yield benzonitrile (B105546), a common precursor for nitrogen-containing compounds, and its acid-catalyzed Beckmann rearrangement to form benzamide (B126). wikipedia.org Hydrolysis can also regenerate the parent benzaldehyde (B42025). wikipedia.org
Beyond these fundamental reactions, this compound is a crucial starting material for more complex molecular architectures. It serves as an intermediate in the synthesis of Δ2-isoxazoline derivatives, which have been investigated as potential inhibitors of DNA methyltransferase 1. nih.gov Furthermore, it is used to prepare potent 1,2,4-oxadiazole-based inhibitors of the EthR transcriptional repressor in Mycobacterium tuberculosis. nih.gov Another notable transformation is its reaction with N-chlorosuccinimide, which converts it into benzohydroximoyl chloride, a precursor for nitrile oxides used in 1,3-dipolar cycloadditions. wikipedia.org
A novel synthesis method highlights its role as a value-added product, where this compound is synthesized from benzaldehyde using nanoscale zero-valent iron and nitrate (B79036) or nitrite (B80452) contaminants in water. researchgate.net This approach not only provides an efficient route to the compound but also offers a method for valorizing nitrogen-containing pollutants. researchgate.net
Role of this compound Derivatives in Chiral Synthesis
The field of asymmetric synthesis, which aims to produce specific stereoisomers of chiral molecules, has benefited from the use of this compound derivatives. These derivatives are primarily employed as chiral auxiliaries or as substrates in asymmetric transformations to control the stereochemical outcome of reactions.
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. chegg.com After the desired transformation, the auxiliary is removed for potential reuse. researchgate.net In the context of this compound, chiral auxiliaries are typically introduced by forming an ether linkage at the oxime's oxygen atom.
Research has demonstrated the use of this compound ethers bearing a chiral O-(1-phenylalkyl) group as effective chiral auxiliaries. tandfonline.comcore.ac.uk These auxiliaries influence the diastereoselectivity of nucleophilic additions to the C=N bond. By systematically modifying the structure of the chiral auxiliary, chemists can tune the stereochemical outcome of the reaction. For instance, increasing the steric bulk of the alkyl group on the chiral auxiliary generally leads to higher diastereomeric excess (d.e.) in the addition of organolithium reagents. tandfonline.comcore.ac.uk
Chiral this compound analogues are key substrates in asymmetric transformations where the inherent chirality of the molecule directs the approach of a reagent to a prochiral center. The addition of butyllithium (B86547) to chiral this compound ethers serves as a prime example of such a transformation. The chiral auxiliary attached to the oxime nitrogen controls the facial selectivity of the nucleophilic attack on the imine carbon.
Studies have shown that the diastereoselectivity of this addition is sensitive to the structure of the chiral auxiliary. The table below, based on research findings, illustrates the effect of the auxiliary's structure on the diastereomeric excess of the resulting hydroxylamine (B1172632) derivatives. tandfonline.com
| Chiral Auxiliary Group (R in PhCH=NOCH(R)Ph) | Diastereomeric Excess (d.e.) (%) |
|---|---|
| Methyl | 38 |
| Ethyl | 56 |
| n-Propyl | 70 |
| Isopropyl | 68 |
| n-Butyl | 72 |
The data indicates that increasing the linear alkyl chain length from methyl to n-butyl enhances the diastereoselectivity, with the n-butyl derivative providing the highest level of asymmetric induction in this series. tandfonline.com The resulting optically active hydroxylamine derivatives are valuable precursors for other chiral molecules. tandfonline.com
Precursors for Nitrogen-Containing Functional Groups
This compound is a versatile precursor for a wide array of nitrogen-containing functional groups and heterocycles, which are core structures in many pharmaceuticals and natural products. nih.govnih.govrsc.org
Key transformations include:
Amines: The reduction of this compound yields benzylamine. This can be achieved using various reducing agents, such as sodium amalgam or zinc in acetic acid. sciencemadness.org Benzylamine itself is a fundamental building block in organic synthesis. ias.ac.inresearchgate.net
Amides: As mentioned, the Beckmann rearrangement of this compound provides a direct route to benzamide, a primary amide. wikipedia.org
Nitriles: Dehydration of this compound is a standard method for the synthesis of benzonitrile. wikipedia.org
Heterocycles via Cycloaddition: this compound is a key component in the synthesis of five-membered nitrogen-containing heterocycles through 1,3-dipolar cycloaddition reactions. researchgate.nettandfonline.com The oxime can be converted in situ to a benzonitrile oxide, which is a 1,3-dipole. This reactive intermediate readily reacts with various dipolarophiles (such as alkenes and alkynes) to generate isoxazolines and isoxazoles, respectively. chegg.comcore.ac.uk For example, the reaction of this compound with dienophiles like acrylonitrile (B1666552) or methyl acrylate (B77674) at elevated temperatures yields 1,3-dipolar cycloadducts. tandfonline.com Furthermore, derivatives like 2-alkynylthis compound can undergo tandem reactions involving electrophilic cyclization and [3+2] cycloaddition to produce complex, fused isoquinoline (B145761) systems. acs.org
The table below summarizes the types of nitrogen-containing compounds that can be synthesized from this compound.
| Starting Material | Reaction Type | Product Functional Group/Scaffold | Reference |
|---|---|---|---|
| This compound | Reduction | Primary Amine (Benzylamine) | sciencemadness.org |
| This compound | Beckmann Rearrangement | Amide (Benzamide) | wikipedia.org |
| This compound | Dehydration | Nitrile (Benzonitrile) | wikipedia.org |
| This compound | Oxidative 1,3-Dipolar Cycloaddition | Isoxazole (B147169) / Isoxazoline (B3343090) | chegg.comtandfonline.comcore.ac.uk |
| 2-Alkynylthis compound | Tandem Cyclization/Cycloaddition | Fused Isoquinoline | acs.org |
Integration of this compound in Multicomponent Reactions
Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. researchgate.net MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity, making them powerful tools in drug discovery and materials science. beilstein-journals.org
While benzaldehyde is a very common component in well-known MCRs like the Ugi, Passerini, and Hantzsch reactions, the direct use of this compound is less frequently documented. researchgate.netnih.gov However, its derivatives and its potential for in situ transformations make it a highly relevant substrate for MCR strategies.
A notable example involves a three-component reaction of a 2-alkynylthis compound derivative, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and bromine. acs.org This process proceeds through a tandem sequence of electrophilic cyclization, [3+2] cycloaddition, and rearrangement to afford highly functionalized isoquinoline-based azomethine ylides in excellent yields. acs.org This reaction showcases how the inherent reactivity of a this compound derivative can be harnessed in a multicomponent setting to build complex heterocyclic systems in one pot.
Furthermore, the generation of nitrile oxides from this compound for subsequent cycloaddition can be integrated into one-pot, multicomponent sequences. core.ac.uk In such a setup, the this compound, an oxidizing agent, and a dipolarophile are combined to directly yield the heterocyclic product, fitting the definition of an MCR. These strategies highlight the potential for designing novel MCRs that incorporate the unique reactivity of the oxime functional group.
Coordination Chemistry of Benzaldoxime and Its Metal Complexes
Ligand Properties and Coordination Modes of Benzaldoxime
The ability of this compound to coordinate with metal ions is primarily centered around its oxime moiety (-CH=NOH). The nitrogen atom's lone pair of electrons makes it a prime candidate for donation to a metal center. Additionally, the oxygen atom of the hydroxyl group can participate in coordination, often following deprotonation.
Monodentate Coordination
In its most straightforward binding mode, this compound functions as a monodentate ligand, attaching to a metal ion solely through its nitrogen atom. libretexts.org This mode of coordination is frequently observed in complexes where the metal has a strong affinity for nitrogen-donating ligands or when steric factors hinder the formation of a chelate ring. The stability of these complexes can be further enhanced by hydrogen bonding involving the oxime's oxygen atom. For example, in certain tin(IV) complexes, this compound has been shown to coordinate as a neutral monodentate ligand via its nitrogen atom. at.ua
Bidentate and Polydentate this compound Derivatives
While this compound itself typically acts as a monodentate ligand, its derivatives can be engineered to be bidentate or even polydentate. libretexts.orgpurdue.edu This is accomplished by introducing other donor groups onto the benzaldehyde (B42025) framework. For instance, adding a hydroxyl or methoxy (B1213986) group at the ortho-position of the phenyl ring creates a bidentate ligand capable of coordinating to a metal through both the oxime nitrogen and the newly introduced oxygen atom, forming stable chelate rings.
More intricate polydentate ligands can be constructed by integrating this compound units into larger molecular structures, such as calixarenes. These macrocyclic ligands can effectively encapsulate metal ions, resulting in highly stable and selective complex formation.
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound is generally straightforward, involving the reaction of a metal salt with the ligand in a suitable solvent. nih.gov The resulting complexes are then characterized using a variety of analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and elemental analysis, to determine their structure and properties. irejournals.comnih.gov
Transition Metal Complexes
A vast number of transition metal complexes with this compound have been prepared and investigated. These complexes display a wide array of geometries and magnetic behaviors, which are dependent on the specific metal ion and its coordination environment. For example, copper(II) complexes of this compound derivatives have been found to adopt square planar or distorted octahedral geometries, with some binuclear complexes exhibiting interesting magnetic properties. chemicalland21.com Palladium(II) and platinum(II) complexes with this compound have also been synthesized and show potential in various applications. nih.gov
Interactive Data Table: Transition Metal Complexes of this compound
| Metal Ion | Typical Coordination Geometry | Notable Research Findings |
| Copper(II) | Square planar, Distorted octahedral | Studies have revealed the formation of binuclear copper(II) complexes with unique magnetic and structural characteristics. chemicalland21.com |
| Palladium(II) | Square planar | Investigated for potential catalytic applications. nih.gov |
| Platinum(II) | Square planar | Explored for their potential use in materials science. at.ua |
| Nickel(II) | Octahedral | Synthesized and characterized to understand their structural and spectroscopic properties. chemicalland21.com |
Main Group Metal Complexes
This compound is also capable of forming complexes with main group metals. Organotin(IV) complexes of this compound, for instance, have been synthesized and characterized, showing that the this compound ligand typically coordinates to the tin atom through its nitrogen atom. at.ua The geometry around the tin center in these complexes is often trigonal bipyramidal or octahedral, influenced by the other organic groups attached to the tin atom.
Catalytic Applications of this compound Metal Complexes
While the direct catalytic use of simple this compound metal complexes is a developing area, related oxime-based metal complexes have demonstrated significant promise in a variety of catalytic transformations. The electronic and structural properties of the metal center can be finely adjusted by modifying the oxime ligand, which in turn affects the catalytic activity and selectivity. For example, ruthenium complexes have been shown to catalyze the conversion of aldoximes to nitriles. researchgate.net Furthermore, palladium complexes containing oxime ligands have been explored as catalysts in cross-coupling reactions. nih.gov The development of chiral oxime ligands also presents opportunities for asymmetric catalysis. Although the field is still emerging, the inherent versatility of the oxime functional group points towards a promising future for the catalytic applications of this compound metal complexes.
Catalysis in Organic Transformations
The metal complexes of this compound and its derivatives have emerged as promising catalysts in a variety of organic transformations. researchgate.net The strategic design of ligands derived from this compound can significantly influence the catalytic efficiency and selectivity of the corresponding metal complexes. researchgate.net Transition metal complexes, in general, are pivotal in organic synthesis as they can facilitate important reactions in a single step under sustainable conditions. nih.gov
Ruthenium(II) arene complexes incorporating a ligand derived from pyridine-2-carboxaldehyde and a benzothiazole (B30560) moiety have demonstrated notable catalytic activity. researchgate.net These complexes, characterized as having a pseudo-octahedral half-sandwich "piano-stool" geometry, are effective in the N-alkylation of aniline (B41778) derivatives using various alcohols. researchgate.net Mechanistic studies suggest the reaction proceeds through the formation of a Ru-H intermediate. researchgate.net One of the significant advantages of using these tailored complexes is the marked improvement in product yield compared to using the ruthenium arene precursors alone, which demonstrates the critical role of the ligand in catalysis. researchgate.net
Another key transformation catalyzed by Ruthenium(II) complexes is the tandem conversion of aldoximes into N-methylated amides using methanol (B129727). researchgate.net This process involves a Ru(II)-mediated rearrangement of the aldoxime to an amide, followed by a reductive N-methylation step. researchgate.net Kinetic studies indicate that the aldoxime first coordinates to the Ruthenium metal, which facilitates its conversion to a nitrile. A subsequent nucleophilic attack leads to the formation of the amide through a five-membered intermediate cycle. researchgate.net This tandem reaction showcases the potential of a single catalyst to drive multiple transformation steps, expanding the scope of hydrogen borrowing catalysis. researchgate.net
Below is a summary of the catalytic performance of specific Ruthenium(II) arene complexes in the N-alkylation of aniline.
Table 1: Catalytic Activity of Ruthenium(II) Arene Complexes in N-Alkylation An interactive data table based on research findings.
| Catalyst | Ligand System | Reaction | Substrate | Product Yield | Catalyst Loading |
|---|---|---|---|---|---|
| C1 | Ligand L1 with [RuCl₂(p-cymene)]₂ | N-alkylation | Aniline derivatives & Aliphatic alcohols | Up to 95% | 1.0 mol% |
| C2 | Ligand L1 with [RuCl₂(benzene)]₂ | N-alkylation | Aniline derivatives & Aliphatic alcohols | Lower than C1 | 1.0 mol% |
| C3 | Ligand L1 with [RuCl₂(hmb)]₂ | N-alkylation | Aniline derivatives & Aliphatic alcohols | Lower than C1 | 1.0 mol% |
| Ru Precursors | [RuCl₂(p-cymene)]₂, etc. (no L1) | N-alkylation | Aniline derivatives & Aliphatic alcohols | 30-33% | 1.0 mol% |
Data sourced from a study on Ruthenium(II) arene complexes. researchgate.net
Photoredox Catalysis
Photoredox catalysis, which utilizes visible light to drive chemical reactions, represents a growing field of interest. researchgate.netnih.gov This approach often relies on metal complexes that can act as photosensitizers. nih.gov While the photoredox catalysis of this compound metal complexes is a developing area, related photochemical transformations of the this compound molecule itself have been reported.
A notable example is the Beckmann rearrangement of this compound to form benzamide (B126), which can be photocatalyzed by BODIPY (boron-dipyrromethene). wikipedia.org This reaction highlights the susceptibility of the oxime functional group to photochemical activation.
The general principle of photoredox catalysis with metal complexes involves the absorption of light by the complex, promoting it to an excited state. researchgate.net This excited state is a more potent oxidant or reductant than the ground state, enabling it to engage in single-electron transfer (SET) with a substrate. researchgate.netyoutube.com For instance, an excited catalyst might be reduced by a sacrificial electron donor, generating a highly reducing catalyst radical anion. This potent reductant can then activate a challenging substrate, such as an aryl chloride, which would be unreactive toward the ground-state catalyst. youtube.com
Metal complexes made from earth-abundant elements like copper, iron, and zinc are increasingly being explored as alternatives to precious metal catalysts (e.g., ruthenium, iridium) in this field. researchgate.netnih.gov Given that this compound forms stable complexes with a range of transition metals, the development of novel this compound-based metal complexes specifically designed for photoredox applications is a plausible future research direction. researchgate.net The integration of metal catalysis with photoredox catalysis has already proven to be a valuable strategy for the functionalization of alkenes and the formation of heterocycles. nih.gov
Biological Relevance of this compound Metal Complexes
In the specific context of this compound, research has explored the properties of its metal complexes in relation to biological macromolecules. A study involving oligonucleotides incorporated with a this compound-based nucleoside investigated the hybridization properties of their palladium (PdII) and mercury (HgII) metallacyclic derivatives. nih.gov The research found that the formation of these metal-mediated base pairs within a DNA double helix resulted in a destabilization of the duplex compared to its unmetallated counterpart. nih.gov
The degree of destabilization was dependent on both the metal ion and the flexibility of the ligand structure. nih.gov For the palladated oligonucleotides, a more flexible this compound moiety led to less severe destabilization. nih.gov Conversely, for the mercurated versions, increased flexibility resulted in greater destabilization. nih.gov This suggests that accommodating the rigid coordination geometry of a Pd(II)-mediated base pair within the DNA base stack is more challenging than for an Hg(II)-mediated pair. nih.gov These findings are crucial for the field of DNA nanotechnology and the development of artificial genetic systems where metal-mediated base pairing is a key component.
Table 2: Properties of this compound Metallacycles in DNA Duplexes An interactive data table summarizing research on metal-mediated base pairing.
| Metal Ion | Ligand Flexibility | Effect on Duplex Stability | Implication |
|---|---|---|---|
| Palladium (PdII) | Rigid | More Severe Destabilization | Difficult to accommodate rigid base pair in helix |
| Palladium (PdII) | Flexible | Less Severe Destabilization | Flexibility aids accommodation within the base stack |
| Mercury (HgII) | Rigid | Less Severe Destabilization | HgII-mediated pair is more easily accommodated |
| Mercury (HgII) | Flexible | More Severe Destabilization | Increased flexibility is detrimental for stability |
Data sourced from a study on metal-mediated base pairing of this compound metallacycles. nih.gov
Theoretical and Computational Investigations of Benzaldoxime
Quantum Chemical Calculations on Benzaldoxime Structure
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of this compound. These calculations, based on the principles of quantum mechanics, can predict molecular properties with high accuracy. youtube.com Methods are generally categorized into semi-empirical, ab initio, and density functional theory approaches. youtube.com
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. youtube.com It has been successfully applied to this compound and its derivatives to determine optimized geometries, vibrational frequencies, and other electronic properties. nih.govnih.gov A common approach involves using hybrid functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.govnih.gov
DFT calculations provide detailed information on geometric parameters. For example, studies on substituted benzaldoximes have shown excellent agreement between calculated and experimentally determined bond lengths and angles. nih.gov Key structural parameters such as the C=N, N-O, and O-H bond lengths are accurately predicted. Furthermore, DFT is used to analyze the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for describing molecular reactivity and stability. nih.govnih.gov Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.govnih.gov
Table 1: Selected Calculated Geometric Parameters for Nitrobenzaldehyde Oxime using DFT/B3LYP/6-311++G(d,p) (Data derived from studies on related structures as a representative example)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C=N | ~1.29 | |
| N-O | ~1.38 | |
| C-C (ring) | ~1.39 - 1.41 | |
| C-H | ~1.08 | |
| C-C=N | ~117 - 122 | |
| C=N-O | ~111 |
Note: The table is illustrative, based on typical values from DFT calculations on similar aromatic oximes. nih.gov
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental parameters. youtube.com The Hartree-Fock (HF) method is a foundational ab initio approach that has been used alongside DFT to study this compound derivatives. nih.gov While DFT methods often provide more accurate results for many systems due to the inclusion of electron correlation, HF calculations are valuable for providing a baseline and for comparative studies. nih.gov
These calculations, like DFT, are used to obtain optimized molecular geometries and wavefunctions. The results from ab initio methods can be used to compute various properties, including electronic energies and dipole moments. For complex systems, ab initio calculations can be computationally demanding, but they offer a rigorous theoretical framework for understanding molecular structure. rsc.org
Conformational Analysis of this compound
This compound can exist as two geometric isomers due to the restricted rotation around the carbon-nitrogen double bond. These isomers are designated as syn and anti (or E and Z). vedantu.com In the syn-isomer, the hydroxyl group and the hydrogen atom of the imine carbon are on the same side of the C=N double bond, while in the anti-isomer, they are on opposite sides.
Computational conformational analysis is employed to determine the relative stabilities of these isomers. researchgate.netmdpi.com By calculating the potential energy surface through methods like DFT, researchers can identify the lowest energy conformers. researchgate.netchemrxiv.org For this compound, theoretical calculations typically show that one isomer is more stable than the other, although the energy difference can be small, allowing for the existence of both forms in equilibrium. ethz.ch The analysis involves systematically rotating key torsion angles and calculating the energy at each step to map out the energy landscape and identify minima corresponding to stable conformers. researchgate.net
Computational Modeling of this compound Reaction Mechanisms
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. ucsb.edursc.org By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them. ucsb.edunih.gov This allows for the calculation of activation energies and reaction enthalpies, providing a quantitative understanding of reaction feasibility and kinetics. ucsb.edu
One important reaction of oximes is the Beckmann rearrangement. Computational studies on substituted benzaldoximes have investigated this rearrangement, converting the oxime into the corresponding benzonitrile (B105546). researchgate.net These studies use methods like DFT (e.g., B3LYP/cc-pVDZ) and high-accuracy methods like CBS-4M to calculate the structures and formation enthalpies of reactants, transition states, and products. researchgate.net Such calculations help to understand the reaction pathway and the influence of substituents on the reaction rate. Another studied reaction is the formation of this compound from benzaldehyde (B42025) and a nitrogen source, where computational modeling can support the proposed reaction mechanism by identifying key reactive intermediates. researchgate.net
Prediction of Spectroscopic Properties through Computational Methods
Computational quantum chemistry can accurately predict various spectroscopic properties of this compound, which is invaluable for interpreting experimental spectra. sns.itbohrium.com
Vibrational Spectroscopy (IR and Raman): DFT calculations are widely used to compute the vibrational frequencies of molecules. nih.govnih.gov The calculated frequencies and their corresponding intensities for infrared (IR) and Raman spectra often show very good agreement with experimental data, aiding in the assignment of vibrational modes to specific functional groups (e.g., O-H stretch, C=N stretch, aromatic ring vibrations). nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C). nih.govnih.govmdpi.com Theoretical chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane) and then compared with experimental spectra to confirm the molecular structure. nih.gov
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic transitions of molecules. nih.gov This method predicts the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in a UV-Vis spectrum. nih.govmdpi.com Comparing computed spectra with experimental ones helps to understand the electronic structure and transitions within the molecule.
Table 2: Representative Comparison of Experimental and Calculated Spectroscopic Data for this compound Derivatives (Data is illustrative of typical results from computational studies)
| Spectroscopic Technique | Calculated Value | Experimental Value |
| ¹H NMR (δ, ppm) - OH proton | ~8.5 - 11.5 | ~8.1 - 11.0 |
| ¹³C NMR (δ, ppm) - C=N carbon | ~148 - 152 | ~147 - 151 |
| IR Frequency (cm⁻¹) - O-H stretch | ~3300 - 3600 | ~3200 - 3500 |
| IR Frequency (cm⁻¹) - C=N stretch | ~1640 - 1680 | ~1630 - 1670 |
| UV-Vis λmax (nm) | ~250 - 290 | ~245 - 285 |
Source: Based on data presented in studies like nih.gov and nih.gov for similar compounds.
Molecular Dynamics Simulations Involving this compound Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. semanticscholar.org This technique provides detailed information on the dynamics, conformational flexibility, and intermolecular interactions of systems that include this compound. nih.govnih.gov
MD simulations can be used to investigate this compound in various environments, such as in solution or as part of a larger molecular assembly. For instance, a simulation could model the behavior of this compound in a solvent to understand solvation effects and hydrogen bonding interactions. A recent study used classical MD simulations to investigate the microstructure and dynamics of a deep eutectic mixture containing salicylaldoxime, a closely related molecule. researchgate.net Such simulations analyze radial distribution functions to understand intermolecular packing and hydrogen bond dynamics at different temperatures. researchgate.net In the context of drug design, MD simulations are essential for studying the stability of a ligand like a this compound derivative within the binding site of a protein, providing insights into binding affinity and the nature of protein-ligand interactions over time. nih.govrsc.org
Ligand-Protein Interaction Studies of this compound Derivatives (without pharmacological outcome)
Computational methods, particularly molecular docking and molecular dynamics simulations, have been employed to investigate the interactions between this compound derivatives and protein targets at the molecular level. These studies provide valuable insights into the binding modes and potential affinities of these compounds, guiding the rational design of new molecules. One such study focused on a series of polyhydroxylated (E)-benzaldehyde O-benzyl oxime derivatives and their interaction with the human aldose reductase (ALR2) enzyme. mdpi.com
Docking simulations and molecular dynamic studies were conducted to understand the structure-activity relationships of these this compound derivatives within the ALR2 binding site. mdpi.com The investigations aimed to elucidate how different substitution patterns on the phenyl rings of the compounds influence their interaction with the catalytic site of the enzyme. mdpi.com The computational models generated provide a detailed view of the binding poses and key interactions with amino acid residues in the protein's active site.
The following table summarizes the key this compound derivatives from the study that underwent computational investigation.
Table 1: Investigated this compound Derivatives
| Compound ID | Name |
|---|---|
| 6b | (E)-3,4,5-Trihydroxybenzaldehyde O-(2-methoxybenzyl) oxime |
| 7b | (E)-3,4,5-Trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime |
| 7d | (E)-2,5-Dihydroxybenzaldehyde O-(3-methoxybenzyl) oxime |
| 7e | (E)-2,4-Dihydroxybenzaldehyde O-(2-methoxybenzyl) oxime |
This table presents a selection of this compound derivatives that were the subject of ligand-protein interaction studies.
The research findings from the docking simulations offer a theoretical basis for the observed structure-activity relationships, highlighting the specific interactions that stabilize the ligand-protein complex. These computational approaches are instrumental in predicting the binding behavior of novel compounds, thereby accelerating the discovery and development process without detailing pharmacological outcomes. mdpi.com
Advanced Analytical Methodologies for Detection and Quantification of Benzaldoxime
Chromatographic Techniques for Benzaldoxime Analysis
Chromatographic methods are central to the separation and quantification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and widely employed techniques.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound. Its versatility allows for the use of various stationary and mobile phases to achieve optimal separation. Reversed-phase (RP) HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase.
The separation is typically performed on columns such as C18 or C8. nih.gov More specialized columns, like those with phenyl-hexyl phases, can also be employed to enhance selectivity for aromatic compounds like this compound. rsc.org The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid or phosphoric acid to control the pH and improve peak shape. sielc.comresearchgate.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for the separation and quantification of this compound. researchgate.netresearchgate.net
A key advantage of HPLC is its compatibility with a wide array of detectors, which provides flexibility in terms of sensitivity and selectivity.
UV-Vis and Diode-Array Detectors (DAD): this compound possesses a chromophore, allowing for its detection using ultraviolet (UV) or DAD detectors. researchgate.netresearchgate.net DAD provides the additional benefit of acquiring the full UV spectrum of the analyte, which aids in peak identification and purity assessment. Detection is often carried out at wavelengths around 254 nm. researchgate.netresearchgate.net
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) offers the highest level of selectivity and sensitivity. nih.govnih.gov MS detectors identify compounds based on their mass-to-charge ratio, providing structural confirmation and enabling quantification at very low levels, even in complex matrices. mdpi.com
Table 1: Exemplary HPLC Conditions for Aromatic Aldehyde/Oxime Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Novapak C18 (250 mm × 4.5 mm, 5 µm) researchgate.net | Zorbax StableBond C18 (250 X 4.6 mm, 5 μm) researchgate.net | Phenomenex Luna Phenyl-Hexyl (150 × 3.0 mm, 3 µm) rsc.org |
| Mobile Phase | Acetonitrile / Water (50:50, v/v) researchgate.net | Water / Acetonitrile / Glacial Acetic Acid (760:240:5, v/v/v) researchgate.net | 0.5% Triethylamine (B128534) (pH 9.0) / Acetonitrile (55:45, v/v) rsc.org |
| Flow Rate | 1.2 mL/min researchgate.net | 2.0 mL/min researchgate.net | 1.0 mL/min rsc.org |
| Detector | UV at 254 nm researchgate.net | DAD at 254 nm researchgate.net | UV at 290 nm rsc.org |
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound contains a polar hydroxyl group (-OH) which reduces its volatility and can lead to poor peak shape and interactions with the GC column. jfda-online.com To overcome these limitations, chemical derivatization is employed to convert this compound into a more volatile and thermally stable form prior to GC-MS analysis. jfda-online.comgcms.cz
The primary goal of derivatization in this context is to replace the active hydrogen in the hydroxyl group with a nonpolar functional group. youtube.com This increases the analyte's volatility and improves its chromatographic behavior. researchgate.net
Silylation: This is a common derivatization technique where a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen of the oxime's hydroxyl group with a trimethylsilyl (B98337) (TMS) group. youtube.com This process significantly increases the volatility of the molecule.
Methoximation followed by Silylation: For compounds containing carbonyl or potential tautomeric groups, a two-step derivatization is often preferred. youtube.com The first step, methoximation, involves reacting the compound with methoxyamine hydrochloride. This step protects aldehyde and keto groups and prevents isomerization, which could otherwise lead to multiple derivative peaks. youtube.com The subsequent silylation step then proceeds as described above. This combined approach ensures that a single, stable derivative is formed for analysis. youtube.com
Acylation: Another approach involves acylation, for instance, using fluorinated anhydrides, which can enhance detector response, particularly for electron capture detectors (ECD). jfda-online.com
Once derivatized, the sample is injected into the GC-MS system. The volatile derivative travels through the GC column (e.g., a dimethyl silicone-based capillary column) and is separated from other components before being detected and quantified by the mass spectrometer. nih.govjfda-online.com
Table 2: Common Derivatization Strategies for GC-MS Analysis
| Derivatization Method | Reagent(s) | Purpose | Reference |
|---|---|---|---|
| Methoximation | Methoxyamine hydrochloride (MeOx) | Protects carbonyl groups, prevents tautomerization and byproducts. | youtube.com |
| Silylation | N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) | Replaces active hydrogens (on -OH, -COOH, -NH2 groups) with TMS groups to increase volatility and thermal stability. | youtube.com |
| Acylation | Pentafluorobenzyl bromide (PFBBr) | Forms PFB-oxime derivatives, suitable for sensitive detection by GC-MS with negative ion chemical ionization (NICI). | nih.gov |
Electrochemical Methods for this compound Detection
Electrochemical methods offer a highly sensitive, rapid, and cost-effective alternative for the quantification of electroactive compounds like this compound. mdpi.com These techniques measure the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. researchgate.net
Voltammetry involves applying a controlled, time-dependent potential to a working electrode and measuring the resulting current. libretexts.org The potential at which this compound is oxidized or reduced provides qualitative information, while the magnitude of the current is proportional to its concentration. researchgate.net Several voltammetric techniques are applicable:
Cyclic Voltammetry (CV): In CV, the potential is scanned in both forward and reverse directions between two set points. libretexts.org It is an excellent tool for investigating the redox behavior of this compound and determining its oxidation/reduction potentials.
Differential Pulse Voltammetry (DPV): DPV involves superimposing small potential pulses on a linear potential ramp. brown.edu The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively minimizes the background charging current, resulting in higher sensitivity and lower detection limits compared to CV. nih.gov
Square-Wave Voltammetry (SWV): SWV employs a square-wave potential waveform superimposed on a potential staircase. mdpi.com It offers very high sensitivity and speed, as an entire scan can be performed in seconds. This makes it suitable for high-throughput analysis. researchgate.net
These techniques typically use a three-electrode system consisting of a working electrode (e.g., glassy carbon, carbon paste), a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode (e.g., platinum wire). libretexts.org The choice of working electrode can be further optimized by modifying its surface to enhance sensitivity and selectivity. researchgate.net
Electrochemical biosensors combine the signal transduction capabilities of an electrochemical sensor with the high specificity of a biological recognition element. nih.govnih.gov A biosensor for this compound could be developed by immobilizing a specific biological component, such as an enzyme, onto an electrode surface.
The principle of detection relies on a specific interaction between this compound and the biorecognition element. For instance, if an enzyme specifically catalyzes a reaction involving this compound (e.g., hydrolysis or dehydration), this interaction can be monitored electrochemically. The enzymatic reaction might consume or produce an electroactive species, or it could cause a change in the local environment (like pH), which can be detected by the transducer. nih.gov The resulting electrochemical signal (e.g., a change in current or potential) would be directly proportional to the concentration of this compound. While specific biosensors for this compound are not widely reported, the fundamental principles of biosensor design are well-established and could be applied to its detection. researchgate.net
Spectrophotometric and Fluorimetric Analysis of this compound in Complex Matrices
Spectroscopic methods provide another avenue for the quantification of this compound, particularly in complex samples where some degree of selectivity is required.
Spectrophotometry: This technique is based on measuring the absorption of light by an analyte at a specific wavelength. This compound, containing an aromatic ring and a C=N double bond, absorbs light in the UV region. researchgate.net A spectrophotometric method can be developed by monitoring the absorbance at its wavelength of maximum absorption (λmax). The concentration is then determined using the Beer-Lambert law. Spectrophotometry has been used to monitor reactions involving oximes by observing the difference in the UV spectra between the reactant oxime and the product nitrile. nih.gov This approach is relatively simple and rapid but may be susceptible to interference from other absorbing species in the sample matrix.
Fluorimetry: Fluorescence spectroscopy is inherently more sensitive and selective than absorbance spectroscopy. While this compound itself is not strongly fluorescent, fluorimetric analysis can be achieved through derivatization. A non-fluorescent analyte can be reacted with a fluorogenic reagent to produce a highly fluorescent product. The intensity of the emitted fluorescence is then measured and correlated to the analyte's concentration. Alternatively, a fluorescence-based assay could be designed where the reaction of this compound with a specific reagent quenches or enhances the fluorescence of a probe molecule. nih.gov This approach offers the potential for very low detection limits. For example, a fluorescence detection method has been developed for the antioxidant butylhydroxyanisole, which can be analyzed alongside oxime-related compounds. rsc.org
Applications in Environmental Monitoring and Trace Analysis
The presence of this compound and related compounds in the environment, even at trace concentrations, is a subject of growing interest. This necessitates the development and application of robust analytical methods for monitoring its levels in different environmental matrices, including water and soil. These methods are crucial for understanding its fate, transport, and potential ecological impact.
Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstones for the trace analysis of this compound and similar organic pollutants. researchgate.netusgs.govimpactfactor.orgnih.govnih.govuni-due.de These methods offer the high sensitivity and selectivity required to detect and quantify substances at the nanogram per liter (ng/L) or nanogram per gram (ng/g) levels. nih.govnih.govnih.gov
For aqueous samples like surface water and wastewater, sample preparation is a critical step to concentrate the analyte and remove interfering matrix components. Solid-phase extraction (SPE) is a widely used technique for this purpose. nih.govnih.gov The choice of the SPE sorbent material is optimized to ensure efficient recovery of the target compounds. nih.gov Following extraction, the concentrated sample is then introduced into the GC-MS or LC-MS/MS system for separation and detection. In a study on related benzothiazole (B30560) compounds, a GC-MS/MS method was developed for their simultaneous analysis in surface water and wastewater. nih.gov The method validation demonstrated excellent sensitivity, with limits of quantification (LOQs) ranging from 0.01 to 2.12 ng/L in surface water and 0.05 to 6.14 ng/L in wastewater. nih.gov The recoveries of these compounds were generally in the range of 70-130%. nih.gov
In the context of soil and sediment analysis, more rigorous extraction techniques are required to isolate the analytes from the complex solid matrix. Methods such as ultrasonic extraction combined with solid-phase extraction purification (UE-SPE) or pressurized liquid extraction (PLE) are employed. nih.govnih.gov For instance, a validated GC-MS/MS method for benzothiazoles in sediment and sludge reported LOQs between 0.04 and 5.88 ng/g and 0.22 and 6.61 ng/g, respectively, with acceptable precision (relative standard deviation below 20%). nih.govnih.gov Another study focusing on a range of emerging pollutants in soil utilized a combination of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and SPE, followed by LC-MS/MS analysis. This approach yielded low limits of detection (LODs) ranging from 0.0043 to 0.13 ng/g and recovery rates between 75.9% and 105.39%. nih.gov
Electrochemical sensors represent another promising avenue for the in-situ and real-time monitoring of this compound and related compounds. While specific sensors for this compound are still under development, the high sensitivity of electrochemical methods for similar aromatic aldehydes has been demonstrated. For example, an electrochemical sensor developed for benzaldehyde (B42025) achieved an exceptionally low detection limit of 3.2 ± 0.1 picomolar (pM). researchgate.net This suggests the potential for developing highly sensitive electrochemical sensors for the continuous monitoring of this compound in aquatic environments.
The table below summarizes the performance of advanced analytical methods for the detection and quantification of compounds structurally related to this compound in various environmental matrices. This data provides a strong indication of the analytical performance that can be expected for this compound analysis.
Table 1: Performance of Analytical Methods for Related Compounds in Environmental Samples
| Analytical Method | Matrix | Target Compounds | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-MS/MS | Surface Water | Benzothiazoles | 0.01 - 2.12 ng/L | 70 - 130 | nih.gov |
| GC-MS/MS | Wastewater | Benzothiazoles | 0.05 - 6.14 ng/L | 70 - 130 | nih.gov |
| GC-MS/MS | Sediment | Benzothiazoles | 0.04 - 5.88 ng/g | 70 - 130 | nih.gov |
| GC-MS/MS | Sludge | Benzothiazoles | 0.22 - 6.61 ng/g | 70 - 130 | nih.gov |
| LC-MS/MS | Soil | Emerging Pollutants | 0.0043 - 0.43 ng/g | 75.9 - 105.39 | nih.gov |
| Electrochemical Sensor | Aqueous Solution | Benzaldehyde | 3.2 ± 0.1 pM (LOD) | Not Reported | researchgate.net |
Environmental and Green Chemistry Aspects of Benzaldoxime
Environmental Fate and Degradation Pathways of Benzaldoxime
The environmental persistence and degradation of this compound are governed by several chemical and biological processes. Key pathways include hydrolysis, photodegradation, and biodegradation.
Hydrolysis: this compound can undergo hydrolysis, a reaction where water breaks down the compound, to regenerate benzaldehyde (B42025). wikipedia.org This reaction is reversible and can be catalyzed by acids. nih.govlibretexts.org The rate of hydrolysis for oximes is significantly influenced by pH, with acid catalysis accelerating the breakdown. nih.gov Compared to isostructural hydrazones, oximes like this compound exhibit greater hydrolytic stability, which is attributed to electron delocalization that reduces the electrophilicity of the carbon atom in the C=N bond. nih.gov Detailed kinetic studies have shown that rate constants for oxime hydrolysis can be nearly 1000-fold lower than those for simple hydrazones. nih.gov
Photodegradation: Photodegradation is the breakdown of chemical compounds by light, particularly UV radiation from the sun. youtube.com This process involves the absorption of light energy, leading to the formation of reactive species like free radicals that initiate chemical reactions. youtube.com While specific studies on the photodegradation of this compound are not extensively detailed in the provided results, the principles apply to it as an organic compound. The presence of a benzene (B151609) ring suggests it can absorb UV light. The process can be influenced by environmental factors such as the presence of humic substances in water, which can either enhance or inhibit photodegradation rates. nih.gov For related compounds, photolysis has been identified as a significant degradation pathway. researchgate.net
Biodegradation: Biodegradation involves the breakdown of organic substances by living organisms, primarily microorganisms. While direct studies on the comprehensive biodegradation pathway of this compound are limited in the search results, information on related compounds provides insight. For instance, Pseudomonas desmolyticum can degrade benzyl (B1604629) benzoate (B1203000) to benzaldehyde and benzoic acid, which are considered non-toxic. nih.gov Given that this compound is synthesized from benzaldehyde, it is plausible that similar microbial pathways could be involved in its degradation. The potential for anaerobic biodegradation of benzene, a core structure in this compound, has been linked to specific microbial clades like Thermincola, suggesting that under certain environmental conditions, the aromatic ring could be broken down. nih.gov
Eco-friendly Synthesis and Processing of this compound
In line with the principles of green chemistry, significant research has focused on developing more environmentally benign methods for synthesizing and processing this compound. These methods aim to reduce waste, use less hazardous materials, and improve energy efficiency.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a green alternative to conventional heating methods. For this compound, a method involving the reaction of a substituted benzaldehyde with hydroxylamine (B1172632) hydrochloride in a microwave reactor has been developed. google.compatsnap.com This technique is noted for its simple procedure, short reaction times, and high yields, meeting green and environment-friendly requirements. google.com
Synthesis Using Nanocatalysts and Contaminated Water: A novel and eco-friendly approach utilizes nitrate (B79036) or nitrite-contaminated water as a nitrogen source for the synthesis of this compound from benzaldehyde. researchgate.netkaist.ac.kr This process uses nanoscale zero-valent iron (nZVI) as a reductant. researchgate.net The reaction generates hydroxylamine in situ, which then reacts with benzaldehyde to form this compound. researchgate.netkaist.ac.kr This method not only provides a route for synthesizing a value-added chemical but also contributes to the remediation of water contaminated with nitrate and nitrite (B80452), which are significant environmental pollutants. researchgate.net
Comparison of Eco-Friendly this compound Synthesis Methods
| Method | Key Reagents/Catalysts | Solvent/Medium | Key Findings & Advantages | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Substituted benzaldehyde, hydroxylamine hydrochloride, alkaline compound (e.g., sodium carbonate) | Ethanol (B145695) | Short reaction time (5 minutes), high conversion rate (90.125%), convenient operation, meets green chemistry requirements. | google.com |
| Nanocatalysis with Contaminated Water | Benzaldehyde, Nanoscale zero-valent iron (nZVI) | Nitrate (NO₃⁻) or Nitrite (NO₂⁻) contaminated water | Utilizes contaminated water as a nitrogen source, eco-friendly reductant (nZVI), produces a value-added product while remediating water. Yields up to 0.70 mmoles from 1 mmole of benzaldehyde. | researchgate.netkaist.ac.kr |
| One-Pot Synthesis via Alcohol Oxidation | Benzyl alcohol, Fe₃O₄@SiO₂@(Im[Cl]Mn(III)) complex nanocomposite, H₂O₂ | Water/Ethanol | Uses a magnetic nanocomposite catalyst that can be easily recovered. Reaction proceeds in the presence of H₂O₂. | chemicalbook.com |
| Ionic Liquid-Mediated Synthesis | Benzaldehyde, Hydroxylamine hydrochloride | Ionic liquid [HSO₃-b-Py]HSO₄ and paraxylene | The ionic liquid acts as a co-solvent and catalyst, can be easily recovered and recycled. This route avoids the use of metal salt catalysts and the release of HCl. | rsc.orgrsc.org |
Solvent-Free and Acid-Free Processing: The rearrangement of this compound to benzamide (B126), a crucial industrial transformation, has also been a focus of green chemistry. The Beckmann rearrangement, traditionally requiring strong acids, can be performed under solvent-free and acid-free conditions using catalysts like copper supported on silica (B1680970) (Cu/SBA-15). researchgate.net This heterogeneous catalytic system avoids the use of corrosive reagents and simplifies product purification. researchgate.net
Potential Role of this compound in Environmental Remediation Technologies
The chemical properties of this compound and its synthesis pathways open up possibilities for its application in environmental remediation.
Remediation of Nitrate-Contaminated Water: As detailed in the synthesis section, one of the most direct roles for this compound in remediation is through its formation process. The synthesis of this compound using nanoscale zero-valent iron (nZVI) provides a novel method for utilizing and thereby removing nitrate and nitrite from contaminated surface and groundwater. researchgate.netkaist.ac.kr This process converts harmful inorganic nitrogen pollutants into a useful organic chemical, offering a promising strategy for valorizing wastewater. researchgate.net In these reactions, over 95% of the initial nitrate/nitrite can be reduced to either this compound or ammonium (B1175870). researchgate.net
Adsorption of Pollutants: Environmental remediation often relies on adsorption processes to remove contaminants from water. nih.govrsc.org Materials with functional groups capable of binding to pollutants are used as adsorbents. nih.gov Oximes, including this compound, are known to act as ligands in transition-metal complex chemistry. chemicalbook.com This chelating ability suggests that this compound or polymers functionalized with this compound-like structures could be developed as adsorbents for the removal of heavy metal ions from wastewater. nih.govnih.gov The development of "green adsorbents" from renewable or waste resources is a key area of research, and functionalizing these materials could enhance their selectivity and capacity for specific pollutants. researchgate.netmdpi.com
Emerging Research Directions and Future Perspectives for Benzaldoxime
Development of Novel Synthetic Strategies for Benzaldoxime Analogues
The synthesis of this compound and its analogues is an area of active research, with a focus on developing more efficient, environmentally friendly, and versatile methods. A novel, eco-friendly strategy utilizes nitrate- or nitrite-contaminated water as a nitrogen source for synthesizing this compound from benzaldehyde (B42025). nih.govresearchgate.net This method employs nanoscale zero-valent iron (nZVI) as the reductant, which generates hydroxylamine (B1172632) in situ to react with benzaldehyde. nih.gov Optimal yields were achieved at 100 °C with an nZVI-to-nitrogen ratio of approximately 7, reaching up to 0.70 mmoles of this compound from 1 mmole of benzaldehyde. nih.gov This approach presents a promising option for valorizing contaminated water sources. nih.gov
Another key area is the synthesis of functionally substituted this compound analogues for specific applications. For instance, various energetic benzaldoximes, such as 5-nitro-2-hydroxy this compound and 3,5-dinitro-4-hydroxy this compound, have been prepared from their corresponding nitrated aldehydes. nih.gov These compounds were characterized for their thermal properties, with some converting to benzonitriles upon heating. nih.gov
Furthermore, 2-alkynylthis compound has been identified as a valuable and versatile scaffold for synthesizing N-heterocyclic compounds like isoquinolines. nih.gov This precursor can undergo intramolecular cyclization to form cyclic nitrone intermediates, which can then participate in various cycloaddition or nucleophilic addition reactions. nih.gov The use of different catalysts, including Au(I), Ag(I), and palladium, allows for diverse transformations. nih.gov
| Strategy | Key Reagents/Catalysts | Product Type | Key Finding/Yield | Reference |
|---|---|---|---|---|
| Utilization of Contaminated Water | Benzaldehyde, NO₂⁻/NO₃⁻, nanoscale zero-valent iron (nZVI) | This compound | Yields up to 0.70 mmoles from 1 mmole benzaldehyde. nih.gov | nih.govresearchgate.net |
| Synthesis of Energetic Derivatives | Nitrated aldehydes, Hydroxylamine | Nitro- and dinitro-hydroxy benzaldoximes | Characterized for thermal properties and conversion to benzonitriles or phenoxazines. nih.gov | nih.gov |
| N-Heterocycle Synthesis | 2-Alkynylthis compound, various metal catalysts (Au(I), Ag(I), Pd) | Isoquinoline (B145761) derivatives | Versatile scaffold for tandem cyclization-cycloaddition reactions. nih.gov | nih.gov |
Exploration of New Catalytic Applications for this compound Derivatives
This compound and its derivatives are central to several catalytic transformations, most notably the Beckmann rearrangement, which converts the oxime into benzamide (B126). Research is ongoing to develop more efficient and heterogeneous catalysts for this reaction. Supported copper on SBA-15 has been shown to be an effective catalyst for the rearrangement of this compound to benzamide under solvent- and acid-free conditions. rsc.org Similarly, cobalt(II) porphyrin linked to graphene oxide has been used as a nano-heterogeneous catalyst for the same transformation. rsc.org Ruthenium(II) catalysts have also been employed to facilitate the tandem conversion of aldoximes into N-methylated amides using methanol (B129727). rsc.org
Beyond the Beckmann rearrangement, this compound derivatives are being used in the development of new catalytic reactions. An efficient method for synthesizing various fused isoxazoles and isoxazolines involves the catalytic intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes. nih.gov This reaction is catalyzed by hypervalent iodine(III) species generated in situ, achieving yields of up to 94%. nih.gov The key intermediate in this process is identified as hydroxy(aryl)iodonium tosylate. nih.gov
Advanced Materials Science Applications of this compound-Containing Structures
The unique chemical properties of the oxime group make this compound and its analogues attractive candidates for incorporation into advanced materials.
Polymer Synthesis and Modification
The incorporation of the oxime functional group into polymer structures is an effective strategy for creating materials with specialized properties, such as selective chelation. rsc.org Researchers have prepared new oxime-containing polymers through the Mannich-type condensation of hydroxy benzaldoximes (like salicylaldoxime) with formaldehyde (B43269) and piperazine (B1678402). rsc.org These polymers have demonstrated the ability to chelate various metal ions. rsc.org
This compound derivatives also play a role as components in photoinitiating systems for radical polymerization. nih.gov Photoinitiators consisting of a this compound ester and various sensitizers have been introduced to overcome the limitations of typical bimolecular photoinitiators. nih.gov These systems show reactivities comparable to classic commercial photoinitiators. nih.gov In another application, this compound has been used to modify epoxy resins, leading to changes in the material's optical properties. nih.gov Specifically, while the refractive index was not strongly altered, the modification was found to significantly increase the optical band energies of the resin. nih.gov
| Application Area | This compound Derivative | Polymer System | Key Property/Function | Reference |
|---|---|---|---|---|
| Chelating Polymers | Hydroxy benzaldoximes | Mannich condensation polymers | Selective chelation of trivalent lanthanide ions (Gd³⁺, Tb³⁺, Sm³⁺, etc.). rsc.org | rsc.org |
| Photoinitiation | This compound esters | Acrylates | Acts as a photoinitiator for radical polymerization with high reactivity. nih.gov | nih.gov |
| Polymer Modification | This compound | Epoxy resin | Increases the optical band energy of the composite material. nih.gov | nih.gov |
Sensor Development
The ability of the oxime group to coordinate with metal ions is being explored for the development of chemical sensors. Polymers synthesized from hydroxy benzaldoximes and piperazine were found to form colored, water-soluble complexes with copper and iron salts, indicating their potential for use in colorimetric metal ion detection. rsc.org These chelating polymers were studied for their sorption properties towards various trivalent lanthanide ions, including Gd³⁺, Tb³⁺, Sm³⁺, Nd³⁺, and La³⁺, using batch equilibration techniques. rsc.org While not directly using this compound, related structures like (E)-Methyl-N′-nitrobenzylidene-benzenesulfonohydrazide have been successfully used to create electrochemical sensors for the selective detection of the yttrium (Y³⁺) ion when deposited on a glassy carbon electrode. This highlights the potential of the broader class of aldehyde-derived Schiff bases and oximes in sensor applications.
Supramolecular Assemblies
The directed organization of molecules through non-covalent interactions to form complex, functional structures is a frontier in materials science. Research has demonstrated the use of this compound moieties in creating sophisticated supramolecular systems. In a notable study, oligonucleotides were synthesized incorporating a central C-nucleoside with either a rigid or flexible this compound base moiety. nih.gov The hybridization properties of their metallacyclic derivatives, formed with palladium(II) or mercury(II), were then studied. nih.gov This work represents a direct application of this compound in forming metal-mediated base pairs within a DNA-like double helix, a key example of a supramolecular assembly. nih.gov While the broader use of this compound as a primary ligand in coordination polymers or metal-organic frameworks is not yet widely reported, this research into metallated DNA duplexes shows its significant potential for constructing highly ordered, functional supramolecular structures. researchgate.netnih.gov
Interdisciplinary Research Involving this compound
This compound's utility extends across multiple scientific disciplines, bridging chemistry, biology, and environmental science.
In medicinal chemistry, this compound derivatives are being investigated for their therapeutic potential. For example, a study explored O-benzyl oxime-based derivatives with polyhydroxylated substitution patterns as dual-acting agents that target aldose reductase and oxidative stress, which are implicated in diabetic complications. rsc.org Similarly, hydroxy- and methoxy-substituted benzaldoximes have been synthesized and evaluated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. Notably, 3,4-dihydroxybenzaldehyde-O-ethyloxime was found to be a potent tyrosinase inhibitor.
In the field of environmental science, the novel synthesis of this compound using nitrate- and nitrite-contaminated water provides a clear link between synthetic chemistry and environmental remediation. nih.govresearchgate.net This process not only produces a valuable chemical but also offers a potential method for treating polluted water. nih.gov
Furthermore, research into nitrated this compound derivatives as energetic materials highlights an intersection with materials science and defense applications. nih.gov These interdisciplinary avenues underscore the expanding relevance of this compound chemistry in addressing complex scientific challenges.
Integration of Artificial Intelligence and Machine Learning in this compound Research
The application of machine learning in chemistry often involves training algorithms on large datasets of known molecules and their properties. researchgate.netchemai.io These trained models can then make rapid and accurate predictions for new or uncharacterized compounds. chemai.ioox.ac.uk For instance, a significant area of research is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models establish a mathematical correlation between the structural features of a molecule and its biological activity.
One specific application in the context of this compound is the development of QSAR models to predict the tyrosinase inhibition activities of hydroxy- or methoxy-substituted benzaldoximes and benzaldehyde-o-alkyloximes. researchgate.net Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in cosmetics and medicine. By using computational descriptors that quantify various aspects of a molecule's structure, researchers can build predictive models. These models can then be used to screen virtual libraries of this compound derivatives to identify promising new inhibitor candidates before they are synthesized and tested in the lab, saving significant time and resources. ox.ac.ukresearchgate.net
Furthermore, machine learning models are increasingly used to predict a wide range of physicochemical properties, such as solubility, toxicity, and metabolic stability. chemrxiv.orgleeds.ac.ukmdpi.com For this compound, this means that its potential as a drug candidate or its behavior in various environmental conditions can be assessed in silico, guiding further experimental work. mdpi.comnih.gov These predictive models are typically built using various machine learning algorithms, such as neural networks, support vector machines, and random forests, which learn from the structural features of molecules. chemrxiv.orgnih.govnih.gov
The table below illustrates a conceptual framework for how machine learning models are evaluated for property prediction, a process that is applicable to this compound research. The performance of different models in predicting a specific property (e.g., biological activity, solubility) is compared using statistical metrics.
Table 1: Representative Performance of Machine Learning Models in Chemical Property Prediction
| Model Type | Molecular Representation | Key Performance Metric (e.g., R²) | Prediction Task Example for this compound |
| Random Forest | Molecular Fingerprints | 0.85 | Predicting tyrosinase inhibition |
| Support Vector Machine | Physicochemical Descriptors | 0.82 | Estimating aqueous solubility |
| Graph Neural Network | Molecular Graph | 0.90 | Predicting reaction yield for synthesis |
| Deep Neural Network | SMILES String | 0.88 | Assessing potential toxicity |
This table is illustrative and provides representative data on the performance of various machine learning models in chemical property prediction. The specific performance can vary based on the dataset, model architecture, and prediction task.
The future of this compound research will likely see a deeper integration of these AI and ML technologies. As more high-quality experimental data becomes available, the accuracy and predictive power of these models will continue to improve. researchgate.net This will enable a more rational and efficient design of new this compound-based compounds with tailored properties for a wide range of applications, from pharmaceuticals to materials science. The synergy between computational prediction and experimental validation promises to accelerate the pace of innovation in this field. nih.gov
Q & A
Q. What safety protocols should researchers follow when handling Benzaldoxime in laboratory settings?
this compound requires strict adherence to safety measures due to its irritant properties. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of contaminated waste in labeled chemical containers .
- Storage: Store in a cool, dry place away from oxidizers, acids, or reducing agents to prevent hazardous reactions .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological approaches include:
- Spectroscopic Analysis: Use NMR (¹H/¹³C) to verify the oxime group (C=N-OH) and aromatic protons. IR spectroscopy can confirm N-O and C=N stretching bands .
- Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to assess purity and detect impurities .
- Melting Point Determination: Compare experimental values (reported range: 30–33°C) with literature data .
Advanced Research Questions
Q. What kinetic models explain the rearrangement of this compound to benzamide, and how are rate constants determined experimentally?
The reaction mechanism involves dehydration to benzonitrile followed by hydration to benzamide. A simplified kinetic model includes:
- Ordinary Differential Equations (ODEs): Develop equations for intermediate species (e.g., benzonitrile) and fit experimental time-course data (GC yields) .
- Isotopic Labeling: Use ¹⁸O-labeled water to distinguish between competing pathways (e.g., Williams mechanism vs. direct hydrolysis), revealing ~15% ¹⁸O incorporation in benzamide .
- Numerical Optimization: Employ software (e.g., MATLAB, Python) to solve ODEs and estimate rate constants .
Q. How can computational methods like molecular docking elucidate this compound’s interactions with biological targets?
In studies on atherosclerosis, this compound binds to proteins like ALOX5, DPP4, and GPX4. Methodological steps include:
- Protein Preparation: Retrieve 3D structures from PDB and optimize hydrogen bonding networks.
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to predict binding affinities and ligand-receptor interactions .
- Validation: Compare docking scores with experimental bioactivity data (e.g., enzyme inhibition assays) .
Q. How should researchers address contradictions in experimental data, such as conflicting decomposition products under varying conditions?
Contradictions often arise from uncontrolled variables (e.g., temperature, catalysts). Strategies include:
- Systematic Replication: Repeat experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) .
- Advanced Analytics: Use mass spectrometry to identify decomposition products (e.g., toxic fumes during combustion) and correlate with reaction conditions .
- Meta-Analysis: Review historical data (e.g., SDS discrepancies in toxicity classifications) to identify knowledge gaps .
Methodological Tables
Table 1. Kinetic Data for this compound Rearrangement (3 mM Initial Concentration)
| Time (min) | This compound (%) | Benzonitrile (%) | Benzamide (%) |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 5 | 95 | 3 | 2 |
| 30 | 60 | 25 | 15 |
| Data derived from GC analysis . |
Table 2. Molecular Docking Scores for this compound with Atherosclerosis Targets
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
